molecular formula C39H70O4 B14276509 3,4-Bis(hexadecyloxy)benzoic acid CAS No. 180678-33-5

3,4-Bis(hexadecyloxy)benzoic acid

Katalognummer: B14276509
CAS-Nummer: 180678-33-5
Molekulargewicht: 603.0 g/mol
InChI-Schlüssel: JJPWTPVITMPTJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(hexadecyloxy)benzoic acid is an organic compound with the molecular formula C39H70O4 It is characterized by the presence of two hexadecyloxy groups attached to the benzene ring at the 3 and 4 positions, along with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hexadecyloxy)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with hexadecanol. The reaction is carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy-substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

3,4-Bis(hexadecyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Bis(hexadecyloxy)benzoic acid involves its interaction with cellular components. The compound can integrate into lipid membranes due to its hydrophobic hexadecyloxy groups, potentially altering membrane fluidity and function. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

  • 3,5-Bis(hexadecyloxy)benzoic acid
  • 4-Hydroxybenzoic acid
  • Benzoic acid

Comparison: 3,4-Bis(hexadecyloxy)benzoic acid is unique due to the specific positioning of the hexadecyloxy groups, which can influence its chemical reactivity and biological interactions. Compared to 3,5-Bis(hexadecyloxy)benzoic acid, the 3,4-isomer may exhibit different steric and electronic effects, leading to distinct properties and applications.

Eigenschaften

CAS-Nummer

180678-33-5

Molekularformel

C39H70O4

Molekulargewicht

603.0 g/mol

IUPAC-Name

3,4-dihexadecoxybenzoic acid

InChI

InChI=1S/C39H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42-37-32-31-36(39(40)41)35-38(37)43-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35H,3-30,33-34H2,1-2H3,(H,40,41)

InChI-Schlüssel

JJPWTPVITMPTJH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.